molecular formula C10H16FNO4 B6662869 3-Fluoro-1-(2-methoxybutanoyl)pyrrolidine-3-carboxylic acid

3-Fluoro-1-(2-methoxybutanoyl)pyrrolidine-3-carboxylic acid

Cat. No.: B6662869
M. Wt: 233.24 g/mol
InChI Key: WNRGGWPJMLVJQP-UHFFFAOYSA-N
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Description

3-Fluoro-1-(2-methoxybutanoyl)pyrrolidine-3-carboxylic acid is a fluorinated pyrrolidine derivative. Fluorinated compounds are of significant interest in medicinal chemistry due to their unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets. The presence of fluorine atoms can significantly alter the electronic properties of the molecule, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-1-(2-methoxybutanoyl)pyrrolidine-3-carboxylic acid typically involves the introduction of a fluorine atom into the pyrrolidine ring. One common method is the fluorination of pyrrolidine derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction conditions often involve the use of solvents like acetonitrile or dichloromethane and may require the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production of fluorinated pyrrolidine derivatives often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance the safety of handling fluorinating agents. The use of automated systems allows for the efficient and scalable production of these compounds .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-1-(2-methoxybutanoyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Fluoro-1-(2-methoxybutanoyl)pyrrolidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoro-1-(2-methoxybutanoyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the binding affinity of the compound to enzymes or receptors by forming strong hydrogen bonds or electrostatic interactions. This can lead to the modulation of biological pathways, such as inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoropyrrolidine: A simpler fluorinated pyrrolidine derivative with similar electronic properties.

    2-Fluoro-1-(2-methoxybutanoyl)pyrrolidine-3-carboxylic acid: A regioisomer with the fluorine atom at a different position on the pyrrolidine ring.

    3-Fluoro-1-(2-methoxybutanoyl)pyrrolidine-2-carboxylic acid: Another regioisomer with the carboxylic acid group at a different position.

Uniqueness

3-Fluoro-1-(2-methoxybutanoyl)pyrrolidine-3-carboxylic acid is unique due to its specific substitution pattern, which can result in distinct biological activities and chemical reactivity compared to its analogs. The presence of both the fluorine atom and the methoxybutanoyl group can enhance its pharmacokinetic properties and make it a valuable compound for further research and development.

Properties

IUPAC Name

3-fluoro-1-(2-methoxybutanoyl)pyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16FNO4/c1-3-7(16-2)8(13)12-5-4-10(11,6-12)9(14)15/h7H,3-6H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNRGGWPJMLVJQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCC(C1)(C(=O)O)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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